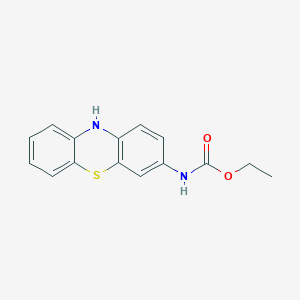

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

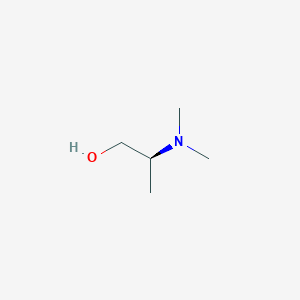

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1354000-03-5 . It has a molecular weight of 264.16 and its molecular formula is C10H18BrNO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “®-tert-Butyl 3-bromopiperidine-1-carboxylate” is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 . The InChI key is YCUDHDNCZHPAJK-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.0 , indicating its lipophilicity. Its water solubility is calculated to be 0.408 mg/ml .Scientific Research Applications

Synthesis and Chemical Transformations

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Its applications include:

Formation of Complex Heterocycles

It serves as a precursor for synthesizing complex heterocyclic compounds. For example, it has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, highlighting its role in constructing hexahydroindolinones and facilitating intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).

Synthesis of Piperidine Derivatives

The compound has been used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its utility in generating cis and trans isomers of piperidine derivatives, which are significant in medicinal chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Applications in Ecofriendly Ester Sources

Its utility extends to the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, illustrating its role in eco-friendly synthetic processes for preparing quinoxaline derivatives (Xie et al., 2019).

Cascade Reactions

Utilized in anionic cascade recyclizations, it aids in the conversion of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, demonstrating its potential in facilitating complex molecular transformations (Ivanov, 2020).

Key Intermediate in Synthesis

Acts as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, offering a pathway to developing therapeutic agents (Hu et al., 2019).

Preparation of Diverse Piperidine Derivatives

Demonstrates its role in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylates, indicating its importance in the synthesis of piperidine derivatives, which are useful scaffolds in drug discovery (Moskalenko & Boev, 2014).

Role in Asymmetric Synthesis

It is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its utility in asymmetric synthesis and the production of enantiomerically pure compounds (Gomi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name |

tert-butyl (3R)-3-bromopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde](/img/structure/B2777780.png)

![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)

![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)